6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound belongs to the class of triazolo-pyridine derivatives, which are recognized for their roles in various pharmacological contexts, including as enzyme inhibitors and anti-inflammatory agents.
The compound can be synthesized through various methods, including microwave-assisted techniques and traditional organic synthesis routes. It has been characterized and studied in several research articles and patents, highlighting its synthesis, properties, and applications in drug development.
The synthesis of 6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through several methods:
The typical procedure for microwave synthesis includes:
The molecular structure of 6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C12H8N4O2 |
Molecular Weight | 240.22 g/mol |
CAS Number | 919990-85-5 |
InChI Key | WAIZAQMKULYKTH-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=NC(=N2)C3=CC=NC=C3)C(=C1)C(=O)O |
The compound features a triazole ring fused with a pyridine structure and a carboxylic acid functional group.
6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is involved in various chemical reactions:
Common conditions for these reactions include:
The mechanism of action of 6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific biological targets. Research indicates that it acts as an inhibitor for enzymes such as Janus kinase 1 and Janus kinase 2 (JAK1 and JAK2), which are involved in inflammatory signaling pathways. This inhibition disrupts the signaling cascade associated with various diseases.
6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid exhibits the following physical properties:
The chemical properties include:
6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9